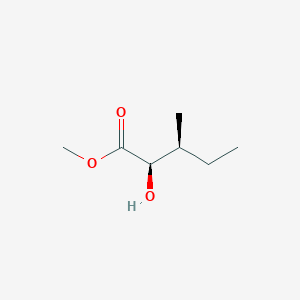
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is an organic compound with a specific stereochemistry, characterized by the presence of a hydroxyl group and a methyl group on a pentanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can be achieved through several methods. One common approach involves the asymmetric Michael reaction of aldehydes and nitroalkenes, followed by reduction and esterification steps . The reaction typically requires a chiral catalyst to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
科学的研究の応用
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of Methyl (2R,3S)-2-hydroxy-3-methylpentanoate involves its interaction with specific molecular targets, often enzymes or receptors, where its stereochemistry plays a crucial role. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions.
類似化合物との比較
Similar Compounds
- Methyl (2S,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2R,3R)-2-hydroxy-3-methylpentanoate
- Methyl (2S,3S)-2-hydroxy-3-methylpentanoate
Uniqueness
Methyl (2R,3S)-2-hydroxy-3-methylpentanoate is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its stereoisomers. This makes it valuable in applications where chirality is a determining factor for efficacy and function.
特性
CAS番号 |
56577-29-8 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
methyl (2R,3S)-2-hydroxy-3-methylpentanoate |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)6(8)7(9)10-3/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1 |
InChIキー |
OQXGUAUSWWFHOM-NTSWFWBYSA-N |
異性体SMILES |
CC[C@H](C)[C@H](C(=O)OC)O |
正規SMILES |
CCC(C)C(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


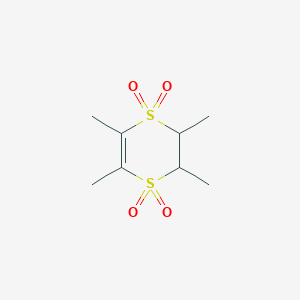
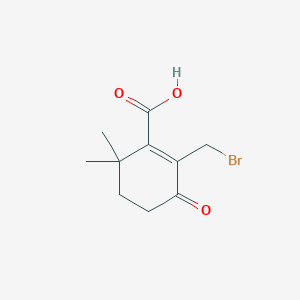
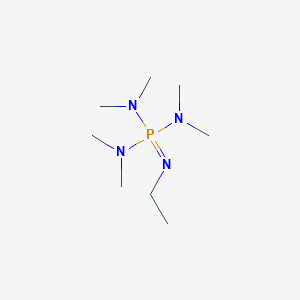
![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline](/img/structure/B14626478.png)
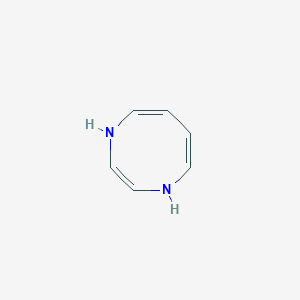
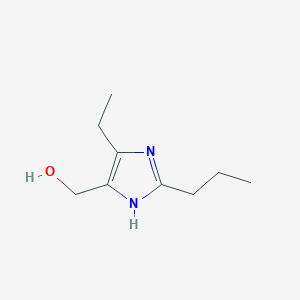
![1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene](/img/structure/B14626506.png)
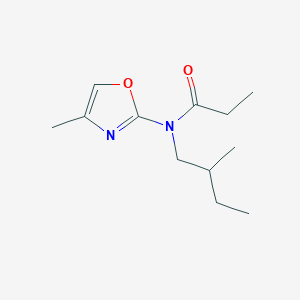
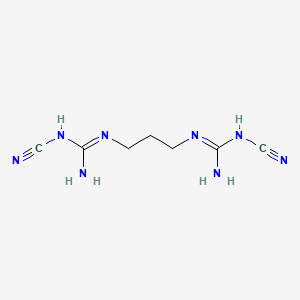
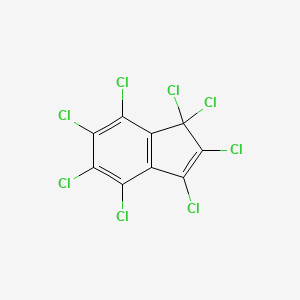
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)
